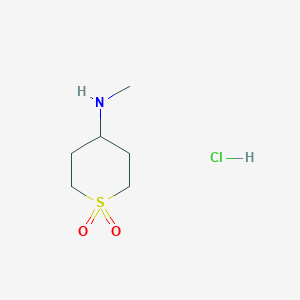
4-(3,4-difluorophenoxy)pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Difluorophenoxy)pyridine-2-carbonitrile (4-DFPPC) is a synthetic organic compound of the pyridine family. It is a colorless solid with a low melting point. 4-DFPPC is a versatile compound that can be used in a variety of scientific applications, including synthesis, drug development, and laboratory experiments.
科学的研究の応用
4-(3,4-difluorophenoxy)pyridine-2-carbonitrile has a wide range of scientific research applications. It has been used in the synthesis of organic compounds for drug development, such as the synthesis of 4-(3,4-difluorophenoxy)pyridine-2-carboxaldehyde, which is used in the synthesis of the anti-cancer drug gemcitabine. 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile has also been used in the synthesis of other organic compounds, such as the synthesis of 4-(3,4-difluorophenoxy)pyridine-2-carboxylic acid, which is used in the synthesis of the anti-inflammatory drug celecoxib. Additionally, 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile has been used in the synthesis of 4-(3,4-difluorophenoxy)pyridine-2-carboxylic acid derivatives, which are used in the synthesis of the anticonvulsant drug gabapentin.
作用機序
The mechanism of action of 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile is not yet fully understood. However, it is known that the compound binds to a specific group of proteins in the body known as the cytochrome P450 system. This binding leads to the inhibition of the activity of these proteins, which in turn leads to a decrease in the production of certain enzymes and hormones in the body. This decrease in enzyme and hormone production can have a wide range of effects, depending on the specific compound that is being inhibited.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile are not yet fully understood. However, it is known that the compound can inhibit the activity of certain enzymes and hormones in the body, which can lead to a wide range of effects. For example, the inhibition of the enzyme CYP2D6 can lead to a decrease in the metabolism of certain drugs, and the inhibition of the hormone cortisol can lead to a decrease in stress levels. Additionally, the inhibition of the enzyme CYP3A4 can lead to an increase in the absorption of certain drugs, and the inhibition of the hormone testosterone can lead to a decrease in sexual desire.
実験室実験の利点と制限
4-(3,4-difluorophenoxy)pyridine-2-carbonitrile has a number of advantages when used in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is relatively inexpensive to purchase, and it can be used in a variety of applications. However, there are some limitations to using 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile in laboratory experiments. For example, the compound is toxic and should be handled with care. Additionally, the compound is not water soluble, so it must be dissolved in an organic solvent before use.
将来の方向性
There are a number of potential future directions for 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile. One potential direction is the development of new drugs based on the compound. Additionally, the compound could be used in the synthesis of other organic compounds, such as polymers and dyes. Additionally, 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile could be used in the development of new diagnostic tests, as well as in the development of new treatments for various diseases. Finally, the compound could be used in the development of new materials, such as coatings and adhesives.
合成法
4-(3,4-difluorophenoxy)pyridine-2-carbonitrile can be synthesized by a variety of methods, including the reaction of 3,4-dichlorophenol with pyridine-2-carbonitrile in the presence of anhydrous potassium carbonate. This reaction yields a high yield of 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile, with a purity of over 90%. Other methods of synthesis include the reaction of 3,4-difluorobenzaldehyde with pyridine-2-carbonitrile in the presence of a base, as well as the reaction of 3,4-difluorobenzaldehyde with pyridine-2-carboxaldehyde in the presence of a base.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile involves the reaction of 3,4-difluorophenol with 2-chloropyridine-4-carbonitrile in the presence of a base to form the desired product.", "Starting Materials": [ "3,4-difluorophenol", "2-chloropyridine-4-carbonitrile", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 3,4-difluorophenol and 2-chloropyridine-4-carbonitrile in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 4-(3,4-difluorophenoxy)pyridine-2-carbonitrile" ] } | |
CAS番号 |
1283125-54-1 |
製品名 |
4-(3,4-difluorophenoxy)pyridine-2-carbonitrile |
分子式 |
C12H6F2N2O |
分子量 |
232.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



